1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one
Description
Properties
IUPAC Name |
1,2,3,6,11,11b-hexahydroindolizino[8,7-b]indol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13-8-10-9-4-1-2-5-11(9)15-14(10)12-6-3-7-16(12)13/h1-2,4-5,12,15H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTBAJOQBOUDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC(=O)N2C1)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one typically involves the coupling of indole with imide derivatives. The process can be chemo-, regio-, and diastereoselective, depending on the reaction conditions. One common method involves acid-induced 3-position coupling reactions of indole with cyclic imide-derived lactamols, followed by acid-promoted 2-position cyclizations with corresponding aldehydes . Another method includes base-induced 2-position coupling reactions of N-tosylindole with N-(2-iodoethyl)imides, followed by cyclizations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block for Heterocycles : It serves as a precursor in synthesizing more complex heterocyclic compounds. This application is critical for developing new materials and chemicals.
- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it a subject of interest for studying reaction mechanisms.
-
Biology :
- Antimicrobial Properties : Various derivatives of this compound are being investigated for their effectiveness against bacterial strains.
- Anticancer Activity : Research has indicated potential anticancer properties linked to its derivatives. For instance, studies show that certain derivatives can inhibit cancer cell proliferation.
-
Medicine :
- Pharmaceutical Intermediate : The compound is explored as an intermediate in drug synthesis due to its ability to interact with biological targets. Its derivatives are being evaluated for therapeutic applications.
- Mechanism of Action : The compound's interaction with specific enzymes or receptors alters their activity, leading to various biological effects.
-
Industry :
- Material Development : It is used in developing new materials with unique properties due to its structural characteristics.
- Chemical Processes : The compound's reactivity allows it to be utilized in various chemical processes within industrial settings.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of a derivative synthesized from this compound. The study found that the derivative inhibited cell growth in human cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 8 | Cell cycle arrest |
| A549 (Lung) | 12 | Mitotic disruption |
Mechanism of Action
The mechanism of action of 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1,2,3,6,11,11b-hexahydro-5H-indolizino[8,7-b]indole-5-one and related compounds:
Key Observations:
Structural Variations: The indolizino[8,7-b]indole scaffold (target compound) differs from indolizino[6,7-b]indole (BO-1978) in the fusion position of the indole and indolizine moieties. The 5-keto group in the target compound may reduce solubility compared to BO-1978’s hydrophilic bis(hydroxymethyl)pyrrole substituent, which enhances bioavailability .
Mechanistic Differences: BO-1978 exhibits multimodal anticancer activity: it induces DNA ICLs (interstrand cross-links) and inhibits topoisomerase I/II, leading to DNA damage, cell cycle arrest, and apoptosis in NSCLC cells .
Efficacy and Toxicity: BO-1978 demonstrates potent cytotoxicity against NSCLC cells (IC50: 1.06–3.50 μM), outperforming cisplatin and etoposide . It also showed minimal toxicity in murine models at therapeutic doses . No preclinical data exist for the target compound, but its lack of hydrophilic groups (e.g., hydroxymethyl) may limit tissue distribution compared to BO-1978 .
Biological Activity
1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one is a complex bicyclic compound with notable biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available literature.
- Molecular Formula : C19H26N2O
- Molecular Weight : 298.42 g/mol
- CAS Number : 55670-07-0
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O |
| Molecular Weight | 298.42 g/mol |
| CAS Number | 55670-07-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. One common method involves the reaction of tryptamine derivatives with suitable carbonyl compounds under acidic or basic conditions to yield the desired indolizino structure.
Case Study: Synthesis Methodology
A study detailed the synthesis of related indolizino compounds through a series of reactions starting from levulinic acid and tryptamine. The yields were reported to be high (up to 91%), indicating efficient synthetic pathways for these types of compounds .
Anticancer Properties
Research has indicated that indolizino compounds possess significant anticancer activity. Specifically, studies have shown that 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one exhibits cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Studies have indicated that the compound may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.
Table 3: Neuroprotective Activity Data
Q & A
What are the established synthetic routes for 1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one, and how is purity validated?
Level: Basic
Methodological Answer:
A common approach involves multi-step cyclization reactions using indole or indolizine precursors. For example, a protocol similar to the synthesis of hexahydrothieno-indolizinium iodide () can be adapted:
Precursor Functionalization: Start with substituted indole derivatives, introducing azide or alkyne groups for Cu(I)-catalyzed cycloaddition (e.g., as in ).
Cyclization: Use PEG-400/DMF solvent systems with catalysts like CuI to promote heterocycle formation.
Purification: Employ flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity.
Validation: Confirm purity via TLC and high-resolution mass spectrometry (HRMS). Structural integrity is verified using , , and NMR (if fluorinated analogs are synthesized) .
How can researchers optimize reaction yields for this compound under varying solvent and catalyst conditions?
Level: Advanced
Methodological Answer:
Yield optimization requires systematic screening:
Solvent Selection: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to assess cyclization efficiency. PEG-400, noted for enhancing reaction rates in indole syntheses, may improve yields ().
Catalyst Screening: Compare Cu(I) salts (CuI, CuBr) with other transition metals (Pd, Ni) for regioselectivity.
Design of Experiments (DoE): Use factorial design to evaluate interactions between temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs).
Kinetic Monitoring: Track reaction progress via inline FTIR or LC-MS to identify bottlenecks.
Post-optimization, scale-up feasibility should be assessed using microreactor systems to maintain control over exothermic steps .
What analytical techniques are critical for resolving contradictory spectral data (e.g., NMR shifts) in structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions in NMR data often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:
Variable Temperature NMR: Identify conformational changes by acquiring spectra at 25°C to 80°C.
2D NMR Techniques: Use - HSQC and HMBC to assign ambiguous peaks and confirm connectivity.
DEPT and NOESY: Differentiate CH/CH groups and spatial proximity of protons.
Complementary Methods: Cross-validate with X-ray crystallography (as in ) or IR spectroscopy for functional group confirmation.
For impurities, employ HPLC-MS with orthogonal columns (C18 vs. HILIC) to detect trace byproducts .
How can computational modeling aid in predicting the reactivity and bioactivity of this compound?
Level: Advanced
Methodological Answer:
DFT Calculations: Use Gaussian or ORCA to model transition states for key reactions (e.g., cyclization barriers).
Docking Studies: Predict binding affinity to biological targets (e.g., cardiovascular enzymes) via AutoDock Vina or Schrödinger Suite.
MD Simulations: Assess stability in aqueous or lipid membranes (GROMACS) to guide formulation studies.
QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data from analogs ( ).
Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .
What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
Thermal Stability: Use DSC/TGA to determine decomposition temperatures.
Light Sensitivity: Expose to UV-Vis light (300–800 nm) and analyze photodegradation products by LC-MS.
Oxidative Stress: Test stability in HO-containing media to simulate in vivo oxidative environments.
Document degradation pathways using isotopic labeling or MS/MS fragmentation patterns .
How can researchers design bioactivity assays to explore its potential in neurodegenerative disease models?
Level: Advanced
Methodological Answer:
Target Selection: Prioritize enzymes like acetylcholinesterase or monoamine oxidases based on indolizine SAR ( ).
In Vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., amyloid-β for protease activity).
- Cell-Based Models: Employ SH-SY5Y neurons to assess neuroprotection against oxidative stress.
In Vivo Models: Test in zebrafish or murine models for blood-brain barrier permeability and behavioral outcomes.
Mechanistic Studies: Perform RNA-seq or proteomics to identify downstream pathways.
Dose-response curves and IC values should be compared to reference drugs (e.g., donepezil) .
What strategies mitigate challenges in regioselective functionalization of the indolizine core?
Level: Advanced
Methodological Answer:
Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks.
Metal-Mediated C–H Activation: Use Pd or Rh catalysts for site-specific arylations (e.g., ).
Protecting Group Strategies: Shield reactive sites (e.g., N-H indole) with Boc or Fmoc groups during synthesis.
Computational Guidance: Predict reactive sites using Fukui indices or electrostatic potential maps.
Validate regioselectivity via X-ray or NOE correlations .
How should researchers address discrepancies between theoretical and experimental molecular masses?
Level: Basic
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
